molecular formula C18H17N3O2S B2767344 (E)-6-((1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1421586-94-8

(E)-6-((1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No.: B2767344
CAS No.: 1421586-94-8
M. Wt: 339.41
InChI Key: QZLBRZWQVCLHTJ-GQCTYLIASA-N
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Description

(E)-6-((1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic compound that features a thiophene ring, a piperidine ring, and a nicotinonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-((1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the piperidine ring: This step often involves the hydrogenation of pyridine derivatives or the cyclization of appropriate amines.

    Coupling reactions: The thiophene and piperidine rings are then coupled using reagents such as acyl chlorides or anhydrides.

    Introduction of the nicotinonitrile moiety: This can be done through nucleophilic substitution reactions where the piperidine ring is functionalized with a nitrile group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

(E)-6-((1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)oxy)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Piperidinylamines.

    Substitution: Piperidinyl derivatives with various functional groups.

Scientific Research Applications

(E)-6-((1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)oxy)nicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a ligand in the study of receptor-ligand interactions.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-6-((1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets. The thiophene ring can engage in π-π stacking interactions, while the piperidine ring can form hydrogen bonds with biological macromolecules. The nicotinonitrile moiety can act as a nucleophile, participating in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • **(E)-6-((1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)oxy)pyridine
  • **(E)-6-((1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)oxy)benzene
  • **(E)-6-((1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)oxy)quinoline

Uniqueness

(E)-6-((1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)oxy)nicotinonitrile is unique due to the presence of the nicotinonitrile moiety, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in the development of new materials and therapeutic agents.

Properties

IUPAC Name

6-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidin-4-yl]oxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c19-12-14-3-5-17(20-13-14)23-15-7-9-21(10-8-15)18(22)6-4-16-2-1-11-24-16/h1-6,11,13,15H,7-10H2/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZLBRZWQVCLHTJ-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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